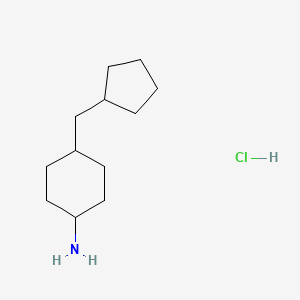

4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

4-(cyclopentylmethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.ClH/c13-12-7-5-11(6-8-12)9-10-3-1-2-4-10;/h10-12H,1-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPUTUYUYSPCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation Reaction

- Starting Materials: 4-methylphenylboronic acid or its esters (pinacol, neopentyl glycol, catechol esters).

- Catalyst: Rhodium on carbon (Rh/C).

- Solvent: Tetrahydrofuran (THF) or ethyl acetate.

- Conditions: Temperature 60–90 °C; pressure 1–3 MPa.

- Outcome: Formation of cis-4-methylcyclohexylboronic acid/ester with high cis-selectivity.

- Purification: Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with water in ratios from 1:1 to 1:10 by weight).

Amination Reaction

- Intermediate: cis-4-methylcyclohexylboronic acid/ester.

- Reagents: Sulfamic acid (1.3 to 2.5 equivalents), aqueous inorganic base (NaOH, KOH, or LiOH).

- Solvent: Tetrahydrofuran or acetonitrile.

- Conditions: Room temperature, nitrogen atmosphere, reaction time ~16 hours.

- Workup: Acid quenching (pH 1–2), organic layer separation, aqueous extraction with methyl tert-butyl ether (MTBE), basification (pH 12–13), extraction with dichloromethane:isopropanol (8:1), concentration, and distillation.

- Yield: Approximately 85% with purity >98% by gas chromatography.

Adaptation for 4-(Cyclopentylmethyl)cyclohexan-1-amine Hydrochloride

While direct literature on this compound is limited, the above method for cis-4-methylcyclohexylamine can be adapted by substituting the 4-methylphenylboronic acid precursor with a corresponding 4-(cyclopentylmethyl)phenylboronic acid or ester derivative. The key steps remain:

- Hydrogenation of the aromatic boronic acid/ester to the cyclohexylboronic acid/ester intermediate.

- Amination using sulfamic acid and base to yield the desired amine.

- Conversion to the hydrochloride salt by acidification.

Data Table: Summary of Key Parameters in Preparation

| Step | Parameter | Details / Range |

|---|---|---|

| Hydrogenation | Catalyst | Rhodium on carbon (Rh/C) |

| Solvent | Tetrahydrofuran (THF), Ethyl acetate | |

| Temperature | 60–90 °C | |

| Pressure | 1–3 MPa | |

| Boronic acid/ester precursor | 4-(Cyclopentylmethyl)phenylboronic acid/ester (analogous) | |

| Recrystallization solvent | Alcohol (methanol/ethanol/isopropanol) + water (1:1 to 1:10) | |

| Amination | Amination reagent | Sulfamic acid (1.3–2.5 eq) |

| Base | NaOH, KOH, or LiOH | |

| Solvent | THF or acetonitrile | |

| Reaction time | ~16 hours at room temperature | |

| Atmosphere | Nitrogen | |

| Workup | pH adjustment (acid) | pH 1–2 |

| Extraction solvent | MTBE, dichloromethane:isopropanol (8:1) | |

| Yield | Amine product purity | >98% (GC) |

| Yield | ~85% |

Research Findings and Considerations

- The rhodium catalyst ensures high cis-selectivity during hydrogenation, which is critical for stereochemical purity.

- Sulfamic acid-mediated amination avoids harsher reagents and provides good yields and selectivity.

- The choice of solvent and reaction conditions influences the efficiency and purity of the product.

- Scale-up examples demonstrate reproducibility from gram to kilogram scale without loss of yield or purity.

- Similar synthetic routes have been used for related cyclohexylamine derivatives, supporting the applicability of this method to this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles such as alkyl halides and strong bases are used in substitution reactions.

Major Products Formed:

Oxidation Products: Cyclohexanone derivatives and aldehydes.

Reduction Products: Cyclohexan-1-amine and cyclohexanol derivatives.

Substitution Products: Various amine and alcohol derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride typically involves multiple steps:

- Reduction of Cyclohexanone : Cyclohexanone is reduced to cyclohexan-1-ol using lithium aluminum hydride (LiAlH₄).

- Addition of Cyclopentylmethyl Group : The cyclohexan-1-ol is reacted with cyclopentylmethyl bromide in the presence of sodium hydride (NaH).

- Amination : The resulting alcohol is converted to the amine using ammonia (NH₃) and a catalyst.

- Formation of Hydrochloride Salt : The final step involves treating the amine with hydrochloric acid (HCl) to form the hydrochloride salt.

This compound exhibits unique chemical properties due to its cyclopentylmethyl group, which enhances its stability and reactivity compared to similar compounds.

Organic Synthesis

This compound serves as a critical building block in organic synthesis. It is used to study reaction mechanisms and develop new synthetic pathways for complex molecules.

Biochemical Assays

In biological research, this compound is utilized in biochemical assays to investigate enzyme activities and protein interactions. Its unique structure allows for specific interactions that can be measured quantitatively, providing insights into biochemical pathways.

Pharmaceutical Development

The compound has potential applications in drug development, particularly as an analgesic agent. Similar compounds have shown efficacy in pain relief without the typical side effects associated with opioids .

Case Study 1: Analgesic Effects

A study investigated the analgesic properties of compounds structurally related to this compound. The results indicated that these compounds could effectively alleviate pain while minimizing side effects such as nausea and sedation typically associated with opioid analgesics .

Case Study 2: Enzyme Interaction Studies

Another research project focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated that it could serve as an inhibitor for certain enzymes, leading to potential applications in metabolic disease treatments.

Mechanism of Action

4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride is similar to other cyclohexan-1-amine derivatives, such as 4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride and 4-(Cyclopentyl)cyclohexan-1-amine hydrochloride. its unique cyclopentylmethyl group provides distinct chemical properties and potential applications. The presence of the cyclopentylmethyl group enhances the compound's stability and reactivity compared to its counterparts.

Comparison with Similar Compounds

Structural and Functional Insights

- Aromatic substituents (e.g., 4-fluorophenyl, 4-fluorophenoxy) introduce π-π stacking capabilities, which are absent in aliphatic analogs like cyclopentylmethyl .

Electronic Effects :

- Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) reduce electron density on the cyclohexane ring, altering reactivity and binding affinity compared to electron-donating groups like methyl .

- Fluorine atoms (in difluoromethyl or trifluoromethyl) enhance metabolic stability and modulate polarity via strong C-F bonds .

- Solubility and Bioavailability: Polar substituents (e.g., sulfonyl, phenoxy) may improve aqueous solubility but reduce blood-brain barrier penetration compared to lipophilic cyclopentylmethyl . Hydrochloride salt formulations universally enhance solubility across analogs .

Biological Activity

4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride is a synthetic organic compound characterized by a cyclohexane backbone with a cyclopentylmethyl substituent. Its unique structure and functional groups suggest potential pharmacological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be represented as follows:

This indicates that it is a hydrochloride salt, which often enhances solubility and bioavailability. The stereochemistry of the compound, particularly at the amine functional group, plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may function as a ligand for neurotransmitter receptors or enzymes, influencing cellular signaling pathways. Preliminary studies suggest that it could modulate receptor activity, similar to other amines with cyclohexane structures.

Pharmacological Activities

Research indicates that this compound may exhibit several pharmacological effects:

- Analgesic Effects : Similar compounds have shown potential in pain relief, suggesting that this compound could also possess analgesic properties .

- Neurotransmitter Modulation : It may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions or mood disorders.

- Antiproliferative Activity : Some studies have indicated that related compounds exhibit antiproliferative effects against cancer cell lines, warranting further investigation into its efficacy against various cancers .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cyclohexylamine | Cyclohexane with an amine | Simpler structure, less steric hindrance |

| 1-(Cyclopropyl)methylamine | Cyclopropane substituted amine | Smaller ring size, differing biological properties |

| N,N-Dimethylcyclohexylamine | Dimethylated version | Increased lipophilicity but lacks chirality |

The distinct combination of cyclopentyl and cyclohexane groups in this compound may confer unique pharmacological profiles compared to these analogs.

Case Studies and Research Findings

Recent studies have utilized computer-aided drug design to predict the biological activity spectrum of this compound. These predictions suggest a broad range of potential therapeutic applications. For instance:

- In Vitro Studies : Initial assays demonstrated that the compound interacts with specific receptors involved in pain modulation, showing promise as an analgesic agent.

- Cell Line Studies : Antiproliferative effects were observed in various cancer cell lines, indicating potential utility in oncology .

- Animal Models : Preliminary animal studies suggested favorable pharmacokinetics and safety profiles, supporting further clinical development.

Q & A

Q. What approaches reconcile contradictory SAR findings across different research groups?

- Methodological Answer : Standardize assay protocols (e.g., cell line origin, incubation time). Meta-analysis of published IC values identifies outliers. Collaborative ring trials with shared compound batches reduce variability. Cross-validate using orthogonal assays (e.g., calcium imaging vs. electrophysiology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.